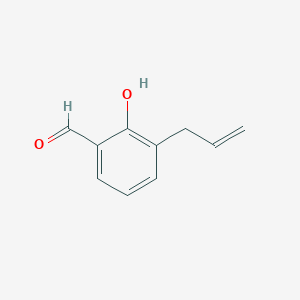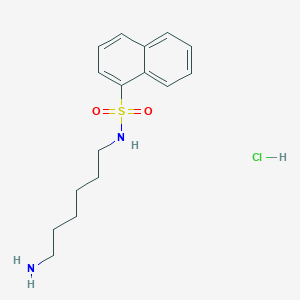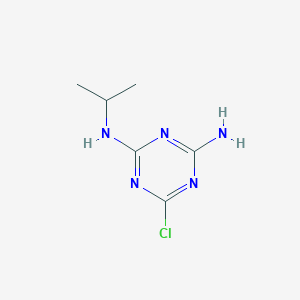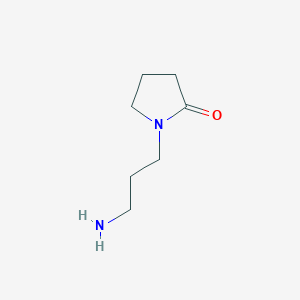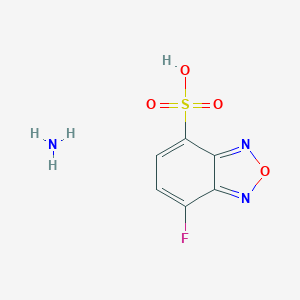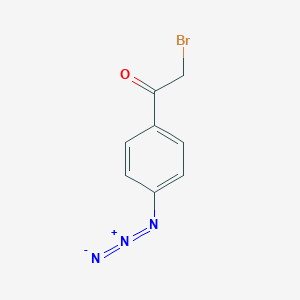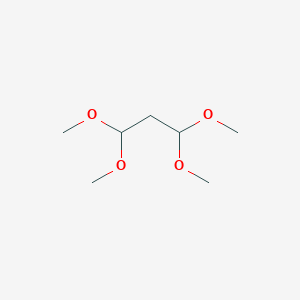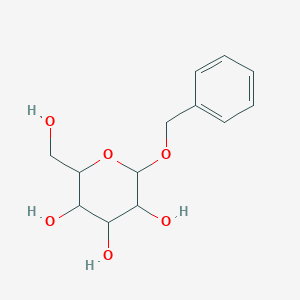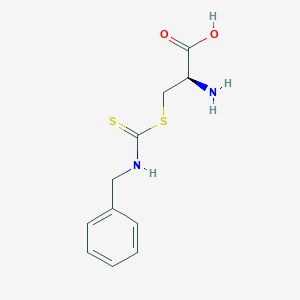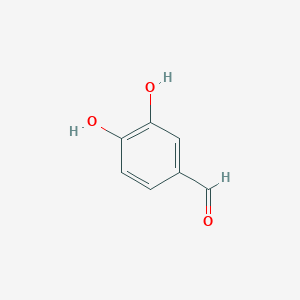
Protocatechualdehyde
Übersicht
Beschreibung
Protocatechualdehyde (PCA) is a phenolic aldehyde found naturally in various sources, including barley, green cavendish bananas, grapevine leaves, and the root of the herb Salvia miltiorrhiza. It has been associated with several biological activities and is used in medicine as an antioxidant, anti-aging, and anti-inflammatory agent .
Synthesis Analysis
Protocatechualdehyde can be synthesized from various precursors, but one common route involves the oxidation of protocatechuic acid. This process typically occurs enzymatically or chemically .
Molecular Structure Analysis
The molecular formula of Protocatechualdehyde is C7H6O3 , with a molecular weight of 138.12 g/mol . Its chemical structure consists of a benzene ring carrying an aldehyde group and two hydroxyl groups .
Chemical Reactions Analysis
Protocatechualdehyde exhibits antibacterial effects against plant pathogens such as Ralstonia solanacearum. It disrupts cell structures, inhibits biofilm formation, and reduces bacterial growth. Additionally, PCA has antiproliferative and pro-apoptotic properties against human breast cancer cells and colorectal cancer cells by affecting pro-oncogenes .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Hair Growth Promotion
3,4-Dihydroxybenzaldehyde has been found to promote hair growth through the activation of Wnt/β-Catenin and Autophagy pathways and inhibition of TGF-β pathways in Dermal Papilla Cells . The compound increased the length of hair fibers in rat vibrissa follicles and the proliferation of Dermal Papilla Cells . It was also found to induce activation of the Wnt/β-Catenin pathway through the phosphorylation of GSG3β and β-catenin .
Anti-Inflammatory Effects
The compound exhibited anti-inflammatory effects in mouse models of atopic dermatitis . It was found to inhibit UVB-induced oxidative stress in keratinocytes .
Apoptosis Inducer
3,4-Dihydroxybenzaldehyde has been used as an apoptosis inducer of human leukemia cells . This means it can trigger the programmed cell death of these cancerous cells, which could potentially be used in cancer treatments.
Synthesis of Copolymers
The compound can be used as a reactant for the synthesis of copolymers containing poly (p -phenylenevinylene) chromophore . These copolymers can be used in light-emitting electrochemical cells .
Synthesis of 2-Arylbenzothiazoles
3,4-Dihydroxybenzaldehyde can be used in the synthesis of 2-Arylbenzothiazoles . These compounds have potential application as anti-cancer agents against human colon cancer cells .
Synthesis of Thiazolidin-4-one Ring Systems
The compound can be used in the synthesis of a variety of thiazolidin-4-one ring systems . These systems have shown antimicrobial activity .
Wirkmechanismus
Target of Action
3,4-Dihydroxybenzaldehyde, also known as Protocatechualdehyde, has been reported to target cellular antioxidation systems . It is known to inhibit the H2O2-induced apoptosis of granulosa cells . It also targets the DNA topoisomerase II enzyme .
Mode of Action
Protocatechualdehyde interacts with its targets by disrupting cellular antioxidation . It inhibits the activation of MAPK and NF-κB, reducing the secretion of inflammatory mediators and cytokines . It selectively inhibits human DNA topoisomerase II .
Biochemical Pathways
Protocatechualdehyde affects several biochemical pathways. It has been found to influence amino sugar and nucleotide sugar metabolism and the pentose phosphate pathway . It also plays a role in the regulation of energy metabolism .
Pharmacokinetics
It is known that the compound can effectively combat cerebral ischemia/reperfusion (i/r) injury in rats
Result of Action
The action of Protocatechualdehyde results in a reduction of cerebral infarct volume, improvement of neurological function, and an increase in adenosine triphosphate (ATP) content . It also inhibits neuronal apoptosis .
Action Environment
Protocatechualdehyde is sensitive to air . It is stable under normal use conditions but should be stored below +30°C . It should be kept away from strong bases and oxidizing agents . In the event of accidental inhalation or contact with eyes or skin, it is recommended to rinse immediately with plenty of water and seek medical advice .
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGBGRVKPALMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074512 | |
| Record name | Protocatechualdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |
| Record name | Protocatechualdehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10997 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000116 [mmHg] | |
| Record name | Protocatechualdehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10997 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Protocatechualdehyde | |
CAS RN |
139-85-5 | |
| Record name | 3,4-Dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protocatechualdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protocatechualdehyde | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,4-Dihydroxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Protocatechualdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOCATECHUALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PVP2HCH4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydroxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059965 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details















Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Protocatechualdehyde?
A1: The molecular formula of Protocatechualdehyde is C7H6O3, and its molecular weight is 138.12 g/mol.
Q2: What analytical techniques are commonly used to determine Protocatechualdehyde content in various samples?
A2: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors, diode-array detectors (DAD), and mass spectrometry (MS), is widely employed for quantitative analysis of Protocatechualdehyde. [, , , , , , , , , , , , , , , , , , , ]
Q3: How does Protocatechualdehyde affect cancer cells?
A3: Research suggests that Protocatechualdehyde demonstrates antiproliferative activity against various cancer cell lines, including human non-small cell lung cancer cells. This effect has been linked to the upregulation of growth arrest and DNA damage-inducible genes (GADD45 and GADD153), ultimately leading to cell cycle arrest and apoptosis. []
Q4: What is the role of Protocatechualdehyde in protecting against testicular damage?
A4: In a study using a mouse model, Protocatechualdehyde was found to mitigate testicular damage induced by the chemotherapeutic agent cyclophosphamide. This protective effect was associated with increased sperm survival and membrane integrity, improved testicular morphology, and modulation of various proteins involved in oxidative stress and inflammation. []
Q5: How does Protocatechualdehyde impact bone health?
A5: Protocatechualdehyde has shown promise in counteracting osteoporosis induced by prednisone acetate in a rat model. Treatment with Protocatechualdehyde led to improvements in bone physical indices, bone density, and bone mineral and organic matter content. []
Q6: Does Protocatechualdehyde exhibit antibacterial activity?
A6: Protocatechualdehyde has demonstrated potent antibacterial activity against the plant pathogen Ralstonia solanacearum, effectively inhibiting its growth and biofilm formation. This antibacterial effect was linked to the disruption of bacterial cell structure. []
Q7: What is the mechanism behind Protocatechualdehyde's protective effect on vascular endothelial cells?
A7: Studies indicate that Protocatechualdehyde can protect human umbilical vein endothelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL). This protective action may involve the modulation of the CD40/CD40L pathway, which plays a role in inflammation and atherosclerosis. []
Q8: How is Protocatechualdehyde absorbed in the body?
A8: Research using a rat intestinal absorption model suggests that Protocatechualdehyde is absorbed primarily through passive diffusion. []
Q9: Are there any strategies to improve the delivery and bioavailability of Protocatechualdehyde?
A9: While specific drug delivery strategies haven't been extensively explored in the provided research, one study utilized Protocatechualdehyde in the fabrication of injectable hydrogels containing an anticancer peptide. This approach aimed to achieve localized drug release and enhance therapeutic efficacy. []
Q10: How does the structure of Protocatechualdehyde contribute to its activity?
A10: The two hydroxyl groups in the ortho position on the benzene ring, characteristic of catechols, are likely crucial for many of Protocatechualdehyde's biological activities. These groups can participate in hydrogen bonding and redox reactions, influencing the compound's interaction with biological targets. Further research is needed to elucidate specific SAR relationships. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


